4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline
Overview
Description
4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . It is characterized by the presence of a fluoro group at the 4-position and a trifluoroethoxy group at the 3-position on the aniline ring. This compound is typically a powder and is used in various chemical applications.
Preparation Methods
The synthesis of 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline generally involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethanol under acidic conditions . The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in coupling reactions.
Biology: This compound is used in the development of fluorescent probes for biological imaging.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its efficacy in biological systems .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline include:
3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline: Differing in the position of the fluoro group, this compound has similar chemical properties but may exhibit different reactivity and applications.
4-(2,2,2-Trifluoroethoxy)aniline: Lacking the fluoro group, this compound has distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-(2,2,2-trifluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKNERJBYKLFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OCC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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